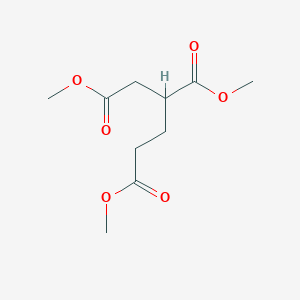

Trimethyl butane-1,2,4-tricarboxylate

Description

Properties

IUPAC Name |

trimethyl butane-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-14-8(11)5-4-7(10(13)16-3)6-9(12)15-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHJCQNSPXZHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337628 | |

| Record name | Trimethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4339-27-9 | |

| Record name | Trimethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Trimethyl Butane 1,2,4 Tricarboxylate

Established Synthesis Routes for Trimethyl butane-1,2,4-tricarboxylate

The formation of this compound hinges on the successful synthesis of its precursor, butane-1,2,4-tricarboxylic acid, which is then esterified.

Esterification Approaches for Tricarboxylate Formation

The conversion of butane-1,2,4-tricarboxylic acid to its corresponding trimethyl ester is most commonly achieved through Fischer esterification. This method involves the reaction of the tricarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org

To achieve high yields of this compound, optimization of the Fischer esterification reaction conditions is crucial. Since the reaction is reversible, its efficiency is governed by Le Chatelier's principle. libretexts.org

Key optimization strategies include:

Reactant Ratio: Utilizing a large excess of methanol serves to shift the equilibrium towards the formation of the ester product. libretexts.orgmasterorganicchemistry.com Studies on similar esterifications have shown that increasing the alcohol from an equimolar amount to a 10-fold excess can dramatically increase the product yield from 65% to 97%. masterorganicchemistry.com

Water Removal: The continuous removal of water, a byproduct of the reaction, is a critical factor in driving the equilibrium forward. patsnap.comnih.gov This is often accomplished using a Dean-Stark apparatus, which physically separates water from the reaction mixture. organic-chemistry.orgnumberanalytics.com

Catalyst Choice and Concentration: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common and effective catalysts. masterorganicchemistry.comorganic-chemistry.org The concentration of the catalyst can significantly influence the reaction rate, with higher concentrations generally leading to faster reactions. numberanalytics.com However, the catalyst loading must be optimized to prevent unwanted side reactions or degradation of products. numberanalytics.com

Temperature: The reaction is typically conducted at the reflux temperature of the alcohol used, which helps to increase the reaction rate. patsnap.comnumberanalytics.com Careful temperature control is necessary to balance reaction speed with the potential for reactant or product degradation at excessively high temperatures. numberanalytics.comnumberanalytics.com

Table 1: Illustrative Effect of Reactant Ratio on Esterification Yield

This table is based on general findings for Fischer esterification as a representative example.

| Molar Ratio (Alcohol:Acid) | Representative Yield (%) |

|---|---|

| 1:1 | 65% masterorganicchemistry.com |

| 10:1 | 97% masterorganicchemistry.com |

| 100:1 | 99% masterorganicchemistry.com |

Oxidative Synthesis Protocols

The synthesis of the necessary precursor, butane-1,2,4-tricarboxylic acid, is accomplished through the oxidative cleavage of specific cyclic compounds. Strong oxidizing agents are employed to break open a ring structure and form the desired acyclic tricarboxylic acid. google.com

A well-documented method for producing butane-1,2,4-tricarboxylic acid involves the oxidation of hexahydro-p-hydroxybenzoic acid or its esters using nitric acid. google.comgoogle.com This oxidation can also start from 4-keto-hexahydrobenzoic acid, which is recognized as an intermediate in this transformation. google.com

Research findings indicate that for the reaction to be effective, specific conditions are preferable. google.comgoogle.com The presence of a catalyst, such as ammonium (B1175870) vanadate, has been shown to have a favorable impact on both the speed of the reaction and the resulting yields. google.comgoogle.com In one example, the oxidation of hexahydro-p-hydroxy-benzoic acid yielded approximately 61% of the theoretical yield of butane-1,2,4-tricarboxylic acid. google.com

Table 2: Reaction Conditions for Nitric Acid Oxidation

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Starting Material | Hexahydro-p-hydroxybenzoic acid (or its esters), 4-keto-hexahydrobenzoic acid | google.comgoogle.com |

| Oxidizing Agent | Nitric Acid | google.comgoogle.com |

| Acid Concentration | Not less than 60% | google.com |

| Temperature Range | 65°C to 100°C | google.comgoogle.com |

| Catalyst (optional) | Ammonium vanadate | google.comgoogle.com |

An alternative to nitric acid is the use of potassium permanganate (B83412) as the strong oxidizing agent. google.comgoogle.com Similar to the nitric acid method, this process uses hexahydro-p-hydroxybenzoic acid or its esters as the starting material. google.comgoogle.com Potassium permanganate is a powerful and common oxidizing agent in organic chemistry, known for its ability to oxidize various organic molecules to carboxylic acids. masterorganicchemistry.comyoutube.com

The reaction conditions for permanganate oxidation differ from those using nitric acid, particularly in temperature. google.com The reaction can also be beneficially influenced by the presence of a catalyst like ammonium vanadate. google.comgoogle.com When using the ethyl ester of hexahydro-p-hydroxybenzoic acid as a starting material, the addition of potassium hydroxide (B78521) has been noted. google.com

Table 3: Reaction Conditions for Potassium Permanganate Oxidation

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Starting Material | Hexahydro-p-hydroxybenzoic acid or its esters | google.comgoogle.com |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | google.comgoogle.com |

| Temperature Range | -5°C to +25°C | google.com |

| Catalyst (optional) | Ammonium vanadate | google.comgoogle.com |

Oxidation of Hexahydro-p-Hydroxybenzoic Acid Derivatives

The synthesis of this compound can be conceptually approached through the oxidative cleavage of a substituted cyclohexane (B81311) ring, such as a derivative of hexahydro-p-hydroxybenzoic acid. While direct oxidation of hexahydro-p-hydroxybenzoic acid itself is not a standard route, the principles of oxidative chemistry suggest a plausible pathway. This would involve the use of strong oxidizing agents to break the carbon-carbon bonds of the cyclohexane ring.

A hypothetical precursor for this transformation would be a derivative like methyl 1,4-dihydroxycyclohexane-1,2-dicarboxylate. The oxidative cleavage of vicinal diols (1,2-diols) is a known chemical transformation that can yield dicarboxylic acids. researchgate.netrsc.org Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are effective for cleaving the bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl groups. masterorganicchemistry.com

In a potential synthetic sequence, a suitably protected derivative of hexahydro-p-hydroxybenzoic acid could be dihydroxylated at the 1 and 2 positions of the cyclohexane ring. Subsequent oxidative cleavage of the resulting vicinal diol would break the C1-C2 bond, opening the ring to form a linear butane (B89635) derivative with carboxyl groups at the former C1 and C2 positions and retaining the existing carboxyl group at the C4 position. Esterification of the resulting tricarboxylic acid with methanol would then yield this compound. The efficiency of such a reaction would be highly dependent on the stability of the intermediates and the selectivity of the oxidative cleavage. researchgate.netrsc.org

Table 1: Hypothetical Oxidative Cleavage Route

| Step | Description | Reagents |

|---|---|---|

| 1 | Dihydroxylation of a hexahydro-p-hydroxybenzoic acid derivative | OsO₄, NMO |

| 2 | Oxidative cleavage of the resulting diol | HIO₄ or Pb(OAc)₄ |

Derivatization Strategies and Analogue Synthesis

This compound serves as a scaffold for the synthesis of various analogues through targeted chemical transformations of its functional groups.

The synthesis of epoxy-derivatives of this compound can be achieved through the epoxidation of an unsaturated precursor. A common method for the epoxidation of α,β-unsaturated esters is the Prilezhaev reaction, which utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). sciforum.netmasterorganicchemistry.com

The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond of the unsaturated ester, forming an epoxide ring. sciforum.netmasterorganicchemistry.com For the synthesis of Trimethyl (1E)-1,2-epoxybutane-1,2,4-tricarboxylate, the starting material would be Trimethyl (1E)-but-1-ene-1,2,4-tricarboxylate. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at or below room temperature. The stereochemistry of the starting alkene is generally retained in the epoxide product. youtube.com

Table 2: Reagents for Epoxidation

| Reagent | Description |

|---|---|

| m-CPBA | A widely used peroxy acid for epoxidation. |

It is important to note that for electron-deficient alkenes, such as α,β-unsaturated esters, the reaction with peroxy acids can be slower compared to electron-rich alkenes. In some cases, alternative epoxidation methods, such as nucleophilic epoxidation using hydrogen peroxide under basic conditions, might be considered. youtube.comyoutube.com

The introduction of a fluorine atom into the this compound framework to produce analogues like Trimethyl (1R,2S)-1-fluorobutane-1,2,4-tricarboxylate presents a significant synthetic challenge due to the need for stereocontrol. While direct fluorination of the parent compound is not straightforward, related methodologies for the fluorination of similar molecules can be considered.

One potential strategy involves the asymmetric fluorination of a β-keto ester precursor. Although this compound is not a β-keto ester, a synthetic route could be designed to incorporate such a functionality, which would then allow for enantioselective fluorination. Catalytic asymmetric fluorination of β-keto esters has been achieved using chiral catalysts in the presence of an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov

Another approach could involve the fluorination of a carboxylic acid derivative. For instance, α-fluorocarboxylic acids can be synthesized through various methods, including the reaction of ketene (B1206846) acetals with fluorinating agents or through the decarboxylative fluorination of certain malonic acid derivatives. organic-chemistry.orgresearchgate.net The stereoselective synthesis of Trimethyl (1R,2S)-1-fluorobutane-1,2,4-tricarboxylate would likely require a multi-step sequence involving the use of chiral auxiliaries or catalysts to control the stereochemistry at the C1 and C2 positions.

Table 3: Potential Fluorination Strategies

| Strategy | Description | Key Reagents |

|---|---|---|

| Asymmetric Fluorination of a β-Keto Ester Precursor | Involves creating a β-keto ester functionality and then using a chiral catalyst for fluorination. | Chiral Lewis Acid, NFSI |

The three methyl ester groups of this compound can be hydrolyzed to the corresponding carboxylate groups, forming a tricarboxylate salt. This transformation can be achieved under either acidic or basic conditions. stackexchange.com

Base-Catalyzed Hydrolysis (Saponification)

Treatment of this compound with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution will lead to the saponification of the ester groups. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of each ester group. This is followed by the elimination of methanol to yield the corresponding carboxylate salt. The reaction is typically irreversible as the final carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack by the alcohol. stackexchange.com

Acid-Catalyzed Hydrolysis

Alternatively, the ester can be hydrolyzed under acidic conditions. This reaction is the reverse of Fischer esterification and is an equilibrium process. Heating the ester in the presence of a strong acid catalyst (e.g., sulfuric acid) and a large excess of water will drive the equilibrium towards the formation of the tricarboxylic acid and methanol. The tricarboxylic acid can then be neutralized with a base to form the desired tricarboxylate salt. mdpi.com

Table 4: Hydrolysis Conditions

| Condition | Reagents | Products |

|---|---|---|

| Basic | NaOH or KOH in water/alcohol | Butane-1,2,4-tricarboxylate salt and Methanol |

trans-Homoaconitic acid is (1E)-1-Butene-1,2,4-tricarboxylic acid. ncats.iowikipedia.org Its trimethyl ester, Trimethyl trans-homoaconitate (B1236287), is therefore an unsaturated analogue of this compound. The synthesis of such an α,β-unsaturated tricarboxylic ester can be envisioned through several classical organic reactions that form carbon-carbon double bonds.

A plausible approach is the Horner-Wadsworth-Emmons (HWE) reaction. This would involve the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of Trimethyl trans-homoaconitate, a suitable phosphonate (B1237965) would be a derivative of phosphonoacetic acid, such as trimethyl phosphonoacetate. The corresponding ylide, generated by treatment with a base, could then react with a keto-dicarboxylate, such as dimethyl 2-oxosuccinate. The HWE reaction is known to favor the formation of the (E)-isomer, which would lead to the desired trans configuration of the double bond.

Another potential route could be a Knoevenagel condensation followed by elimination. This would involve the condensation of an active methylene (B1212753) compound, such as dimethyl malonate, with a keto-ester, followed by decarboxylation and isomerization to yield the thermodynamically more stable trans product.

The synthesis of cyclohexane tricarboxylate derivatives from acyclic precursors like this compound is conceptually challenging. A more common and powerful approach for the construction of substituted cyclohexane rings is the Diels-Alder reaction. ucalgary.calibretexts.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. youtube.com

To synthesize a cyclohexane tricarboxylate derivative, one could employ a substituted diene and a dienophile carrying ester functionalities. For example, a 1,3-butadiene (B125203) derivative with an ester group could react with a dienophile such as dimethyl maleate (B1232345) or dimethyl fumarate. The regiochemistry and stereochemistry of the resulting cyclohexene (B86901) product are well-defined by the Woodward-Hoffmann rules and the substitution patterns of the reactants. youtube.comnih.gov Subsequent hydrogenation of the cyclohexene double bond would yield the saturated cyclohexane ring.

Table 5: Hypothetical Diels-Alder Route to Cyclohexane Tricarboxylate Precursor

| Diene | Dienophile | Product |

|---|

The specific substitution pattern of the resulting cyclohexane tricarboxylate would depend on the exact structures of the diene and dienophile used. This method provides a versatile entry into a wide range of substituted cyclohexane derivatives.

Advanced Purification and Isolation Techniques for Research Applications

For many research applications, a high degree of purity of this compound is crucial. This necessitates the use of advanced purification techniques such as recrystallization and column chromatography.

Recrystallization Methodologies for High Purity

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a particular solvent at different temperatures. wisc.edu The principle of "like dissolves like" is a guiding factor in solvent selection; polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents. quora.com Given the presence of three ester groups, this compound is expected to be a polar molecule.

The ideal solvent for recrystallization will dissolve the compound readily at an elevated temperature but poorly at lower temperatures. quora.com For polar organic compounds, common solvents for recrystallization include alcohols (like ethanol (B145695) and methanol), acetone, and water. quora.comyoutube.com Often, a single solvent does not provide optimal separation, and a solvent pair is employed. youtube.com A solvent pair consists of two miscible liquids, one in which the compound is highly soluble and another in which it is sparingly soluble. youtube.com For polar compounds, common solvent pairs include ethanol-water and acetone-water. youtube.com

The general procedure involves dissolving the crude this compound in a minimal amount of a hot, suitable solvent or solvent pair. youtube.com Any insoluble impurities are removed by hot filtration. The saturated solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while the more soluble impurities remain in the mother liquor. wisc.edu The purified crystals are then collected by filtration. wisc.edu

Table 1: Common Solvents for Recrystallization of Polar Organic Compounds

| Solvent | Boiling Point (°C) | Polarity | Notes |

|---|---|---|---|

| Water | 100 | High | Suitable for very polar compounds. |

| Methanol | 65 | High | Good solvent for many polar compounds. quora.com |

| Ethanol | 78 | High | A versatile and commonly used solvent. rochester.edu |

| Acetone | 56 | Medium-High | Excellent solvent but has a low boiling point. quora.com |

This table provides general information on solvents that could be suitable for the recrystallization of this compound based on its expected polarity. Specific solvent selection and ratios for solvent pairs would require experimental optimization.

Column Chromatography Separation and Purification Strategies

Column chromatography is a versatile and widely used technique for the separation and purification of individual compounds from a mixture. uvic.ca For the purification of esters like this compound, silica (B1680970) gel is a commonly used stationary phase (adsorbent). columbia.edu

The separation is based on the differential partitioning of the components of the mixture between the stationary phase and a liquid mobile phase that is passed through the column. uvic.ca The choice of the mobile phase (eluent) is critical for achieving good separation. Typically, a mixture of a non-polar solvent and a more polar solvent is used, with the polarity of the eluent being gradually increased during the separation process (gradient elution). columbia.edu

In general, for compounds separated on a polar adsorbent like silica gel, non-polar compounds are eluted first, followed by compounds of increasing polarity. uvic.ca Therefore, any non-polar impurities would be washed out of the column before the more polar this compound. The order of elution is generally as follows: hydrocarbons < ethers < esters < ketones < alcohols < carboxylic acids. uvic.ca

To purify this compound, the crude product would be dissolved in a small amount of a suitable solvent and loaded onto the top of a silica gel column. The column would then be eluted with a solvent system, likely a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. researchgate.net The fractions are collected as they exit the column and analyzed (for example, by thin-layer chromatography) to identify those containing the pure product.

Table 2: General Elution Order in Normal-Phase Column Chromatography (Silica Gel)

| Compound Class | Relative Polarity | Elution Order |

|---|---|---|

| Saturated Hydrocarbons | Non-polar | First |

| Unsaturated Hydrocarbons | Low | |

| Ethers | ||

| Esters | Medium | Intermediate |

| Ketones | ||

| Alcohols |

This table illustrates the general principle of elution in normal-phase chromatography and indicates the expected position of esters like this compound.

Chemical Reactivity and Advanced Transformation Studies of Trimethyl Butane 1,2,4 Tricarboxylate

Functional Role as a Building Block in Complex Organic Synthesis

Trimethyl butane-1,2,4-tricarboxylate, with its three ester functional groups, possesses multiple sites for chemical modification, making it a potentially versatile building block in the synthesis of more complex molecules. The strategic placement of the carboxylate groups on the butane (B89635) backbone allows for the introduction of diverse functionalities and the construction of intricate molecular architectures.

While specific, extensively documented examples of this compound as a direct building block in complex synthesis are not widespread in readily available literature, the utility of similar polyfunctionalized butane derivatives is well-established. For instance, the related compound, (S)-3-(hydroxymethyl)butane-1,2,4-triol, has been demonstrated as a versatile synthon. This highlights the potential of the butane-1,2,4-tricarboxylate scaffold in synthetic chemistry. The ester groups of this compound can undergo various transformations, such as hydrolysis to the corresponding tricarboxylic acid, reduction to the triol, or reaction with Grignard reagents, to introduce a wide range of functional groups.

The presence of a chiral center at the C2 position of the butane chain in this compound also implies that it can be used in stereoselective synthesis, providing a route to enantiomerically pure target molecules. The differential reactivity of the three ester groups, if achievable, could allow for sequential and controlled modifications, further enhancing its utility as a sophisticated building block.

Investigations into Diverse Chemical Reactions and Reaction Mechanisms

The chemical reactivity of this compound is primarily dictated by its ester functional groups. These groups are susceptible to nucleophilic acyl substitution, a fundamental reaction class in organic chemistry.

Hydrolysis: One of the most fundamental reactions of esters is hydrolysis, which can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) of this compound would yield the corresponding butane-1,2,4-tricarboxylate salt, while acid-catalyzed hydrolysis would produce butane-1,2,4-tricarboxylic acid and methanol (B129727). The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, followed by the departure of the methoxide (B1231860) leaving group.

Transesterification: This reaction involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. This compound could be converted to other tri-esters, for example, triethyl butane-1,2,4-tricarboxylate, by reacting it with ethanol (B145695) under appropriate conditions. This process is typically reversible and driven to completion by using a large excess of the reactant alcohol.

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The complete reduction of this compound would yield butane-1,2,4-triol. This transformation is crucial for converting the carboxylate functionality into a hydroxyl group, which can then participate in a different set of chemical reactions.

Ammonolysis and Aminolysis: Reaction with ammonia (B1221849) (ammonolysis) or primary/secondary amines (aminolysis) can convert the ester groups into amides. This reaction would lead to the formation of the corresponding triamide or substituted amides of butane-1,2,4-tricarboxylic acid.

The investigation of these reactions and their mechanisms for this compound would provide valuable insights into its synthetic utility and allow for the tailored synthesis of a variety of derivatives.

Exploration of Structural Analogues and Their Reactivity Profiles

The study of structural analogues can provide significant insights into the reactivity and potential applications of a target molecule. For this compound, relevant analogues include homoaconitate and homoisocitrate, which are intermediates in the α-aminoadipate pathway for lysine (B10760008) biosynthesis.

Homoaconitate (1-butene-1,2,4-tricarboxylic acid) and homoisocitrate (1-hydroxybutane-1,2,4-tricarboxylic acid) are unsaturated and hydroxylated analogues of butane-1,2,4-tricarboxylic acid, respectively. The enzymes homoaconitase (HACN) and homoisocitrate dehydrogenase (HICDH) catalyze the interconversion of these molecules.

Research has shown that methanogen homoaconitase can catalyze both the dehydration of (R)-homocitrate to cis-homoaconitate and the subsequent hydration to form homoisocitrate. researchgate.net The trimethyl ester derivatives of these analogues have been synthesized and studied for their biological activity. For instance, trimethyl ester derivatives of homoaconitate and homoisocitrate analogues have been found to inhibit the growth of some human pathogenic yeasts, including Candida albicans. researchgate.net This suggests that the trimethyl ester functionality is compatible with biological systems and can be a useful modification for creating bioactive compounds.

The synthesis of these analogues often involves multiple steps, including the use of fluorinating agents like N,N-(diethylamino)sulfur trifluoride (DAST) to create deoxyfluoro analogues of homoisocitrate. researchgate.net The study of these enzymatic and synthetic reactions provides a framework for understanding the potential transformations of the butane-1,2,4-tricarboxylate skeleton.

| Analogue | Key Reactive Feature | Relevance to this compound |

| Homoaconitate | Carbon-carbon double bond | The presence of unsaturation introduces the possibility of addition reactions. |

| Homoisocitrate | Hydroxyl group | The hydroxyl group can be a site for further functionalization, such as esterification or oxidation. |

These studies on analogues underscore the rich chemical space surrounding the butane-1,2,4-tricarboxylate core structure and hint at the diverse reactivity that could be accessed through modification of this compound.

Potential in Coordination Chemistry and Metal-Ligand Interactions (via parent acid or derivatives)

While the ester groups of this compound are not typically strong coordinating groups for metal ions, the parent acid, butane-1,2,4-tricarboxylic acid, is an excellent ligand for forming coordination polymers and metal-organic frameworks (MOFs). The three carboxylate groups can bind to one or more metal centers, leading to the formation of extended one-, two-, or three-dimensional structures.

The coordination chemistry of the closely related butane-1,2,3,4-tetracarboxylic acid is well-documented. wikipedia.org This tetracarboxylic acid has been shown to bind to various metal ions, such as zinc, to form coordination polymers. wikipedia.org The resulting materials can have interesting properties, such as porosity and luminescence, making them potentially useful in areas like gas storage, catalysis, and sensing.

Similarly, butane-1,2,4-tricarboxylic acid can act as a versatile ligand. The deprotonated carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to a rich variety of structural motifs. The flexibility of the butane backbone allows the carboxylate groups to orient themselves to accommodate the coordination preferences of different metal ions.

To utilize this compound in coordination chemistry, it would typically first be hydrolyzed to butane-1,2,4-tricarboxylic acid. The resulting tricarboxylic acid can then be reacted with metal salts to form coordination complexes. The choice of metal ion, solvent, temperature, and the presence of other co-ligands can all influence the final structure and properties of the resulting material.

| Metal Ion | Potential Coordination Product with Butane-1,2,4-tricarboxylate | Potential Application |

| Zinc(II) | Coordination polymer or MOF | Catalysis, Luminescence |

| Copper(II) | Coordination polymer with magnetic properties | Molecular magnetism |

| Lanthanide(III) | Luminescent coordination polymer | Sensing, Bio-imaging |

The exploration of the coordination chemistry of butane-1,2,4-tricarboxylic acid and its derivatives opens up a promising avenue for the development of new functional materials, and by extension, highlights a significant potential application for this compound as a precursor to these valuable ligands.

Advanced Spectroscopic and Analytical Characterization of Trimethyl Butane 1,2,4 Tricarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Specific ¹H-NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for Trimethyl butane-1,2,4-tricarboxylate, are not available in the reviewed sources. For a molecule with the structure of this compound, one would anticipate a complex spectrum. The protons on the butane (B89635) backbone and the methyl groups of the three ester functions would each produce distinct signals, with their chemical shifts influenced by their proximity to the electron-withdrawing carboxylate groups. The integration of these signals would correspond to the number of protons in each unique environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

Experimentally determined ¹³C-NMR data for this compound is not publicly documented. A ¹³C-NMR spectrum would be expected to show distinct peaks for each unique carbon atom in the molecule. This would include the carbons of the butane backbone, the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups. The chemical shifts for the carbonyl carbons would appear significantly downfield (typically in the 160-180 ppm range for esters), while the aliphatic carbons of the butane chain and the methyl groups would appear further upfield. researchgate.net

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy for Halogenated Derivatives

There is no information available in the public domain regarding the synthesis or ¹⁹F-NMR characterization of halogenated derivatives of this compound. In principle, if fluorinated derivatives were synthesized, ¹⁹F-NMR would be a powerful tool for their characterization. nih.gov The chemical shifts of the fluorine atoms would provide insights into their electronic environment within the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Specific GC-MS analysis data for this compound, including its retention time and mass fragmentation pattern, is not available. GC-MS is a common method for separating and identifying components in a mixture. For product analysis involving this compound, this technique would be used to ascertain its purity and identify any byproducts from a chemical reaction. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (232.23 g/mol ) and various fragment ions resulting from the cleavage of the ester groups and the carbon-carbon bonds of the butane chain. cymitquimica.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show strong characteristic absorption bands for the C=O stretching of the ester functional groups, typically in the region of 1730-1750 cm⁻¹. Additionally, C-O stretching vibrations for the ester linkages would be observed in the 1000-1300 cm⁻¹ region. The spectrum would also feature C-H stretching and bending vibrations from the alkane backbone and methyl groups. However, a specific, experimentally obtained IR spectrum for this compound is not publicly available.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govsciepub.com The FT-IR spectrum provides a molecular "fingerprint" through the vibrational properties of chemical bonds, which are sensitive to minute structural changes. nih.gov For this compound, FT-IR is crucial for confirming the presence of its characteristic ester functional groups.

The analysis involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. Specific bonds and functional groups absorb at characteristic frequencies. The ester groups (-COOCH₃) in this compound would be expected to show strong, characteristic absorption bands. A strong absorption peak corresponding to the C=O (carbonyl) stretching vibration is typically observed in the 1750-1735 cm⁻¹ region. Additionally, the C-O-C stretching vibrations of the ester linkage would produce strong bands in the 1300-1000 cm⁻¹ region. nih.gov The presence of these specific peaks confirms the successful esterification of the carboxylic acid groups of butane-1,2,4-tricarboxylic acid. scielo.br

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~2960-2850 | C-H stretching | Alkane (CH₂, CH₃) |

| ~1740 | C=O stretching | Ester (Carbonyl) |

| ~1440 | C-H bending | Alkane (CH₂, CH₃) |

This table is generated based on typical values for ester functional groups.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and oxygen) that constitute a compound. This quantitative data is used to verify the empirical and molecular formula of a synthesized compound like this compound. The molecular formula for this compound is C₁₀H₁₆O₆, derived from the esterification of butane-1,2,4-tricarboxylic acid (C₇H₁₀O₆). nih.govmanchesterorganics.com The theoretical elemental composition is calculated from the molecular formula and the atomic weights of its constituent elements. The experimentally determined values from an elemental analyzer must align closely with these theoretical percentages to confirm the compound's purity and identity.

Table 2: Elemental Composition of this compound (C₁₀H₁₆O₆)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 51.72% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.95% |

| Oxygen (O) | 15.999 | 6 | 95.994 | 41.33% |

| Total | | | 232.232 | 100.00% |

This table presents the calculated theoretical elemental composition.

Chromatographic Separation and Analysis Methods

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is an essential technique for characterizing polymers. nih.gov While this compound is a small molecule, it serves as a monomer or cross-linking agent in the synthesis of polyesters. researchgate.net GPC is used to determine the molecular weight distribution of these resulting polymers. nih.govresearchgate.net

The technique separates molecules based on their hydrodynamic volume in solution. A polymer sample is dissolved in an appropriate solvent and passed through a column packed with porous gel. Larger molecules elute faster as they are excluded from the pores, while smaller molecules penetrate the pores and have a longer retention time. This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. nih.govsciepub.com For polyesters synthesized using butane-1,2,4-tricarboxylic acid derivatives, GPC provides crucial information on the polymerization efficiency and the physical properties of the final material. researchgate.net

Table 3: Example GPC Data for a Polyester Derived from a Butane Tricarboxylate Monomer

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| Polyester A | 15,000 | 23,000 | 1.53 |

This table provides hypothetical GPC data for illustrative purposes, based on typical values for synthesized polyesters. nih.gov

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. unca.eduresearchgate.net This technique is fundamental for assessing the thermal stability of materials. unca.edu For compounds related to this compound, such as polymers or metal-organic frameworks derived from butane-1,2,4-tricarboxylic acid, TGA provides critical data on their decomposition temperatures and degradation pathways. researchgate.netresearchgate.net

The TGA thermogram plots mass percentage against temperature. The onset temperature of decomposition indicates the limit of the material's thermal stability. netzsch.com For instance, the cross-linking of starch with 1,2,3,4-butane tetracarboxylic acid (BTCA) has been shown to significantly increase the thermal stability of the resulting material, as evidenced by a higher degradation temperature in TGA scans. researchgate.net The analysis can reveal single or multi-step degradation processes, which can be correlated with the loss of specific molecular fragments. nih.gov

Table 4: TGA Data for Mango Seed Starch (MSS) and BTCA-Crosslinked MSS Film

| Material | Onset Degradation Temp. (°C) | Max Degradation Temp. (°C) | Weight Loss at 350°C (%) |

|---|---|---|---|

| Mango Seed Starch (MSS) | 250 | 315 | 67 |

Data sourced from a study on starch cross-linked with 1,2,3,4-butane tetracarboxylic acid (BTCA). researchgate.net

X-ray Diffraction Studies

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid. By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, one can deduce the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.gov

For a compound like this compound, a single-crystal X-ray diffraction study would provide unambiguous structural confirmation. Although a specific study for this exact molecule is not detailed, analysis of related structures, such as coordination polymers of butane-1,2,3,4-tetracarboxylate, demonstrates the power of this technique. researchgate.net Such studies reveal how the molecules pack in the solid state and identify key structural parameters. The data obtained includes the crystal system, space group, and the dimensions of the unit cell, which is the basic repeating unit of the crystal. mdpi.com

Table 5: Illustrative Crystallographic Data Parameters from an X-ray Diffraction Study

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal's structure. | P2₁/c |

| a (Å) | Unit cell dimension. | 9.87 |

| b (Å) | Unit cell dimension. | 15.21 |

| c (Å) | Unit cell dimension. | 8.45 |

| β (°) | Unit cell angle. | 105.3 |

| V (ų) | Volume of the unit cell. | 1225 |

This table lists typical parameters obtained from a single-crystal X-ray diffraction analysis and is for illustrative purposes. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Structure Elucidation of Related Complexes

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of crystalline compounds. This technique has been extensively applied to coordination polymers and metal complexes derived from the corresponding carboxylic acid, butane-1,2,3,4-tetracarboxylic acid (H₄BTC), a close relative of butane-1,2,4-tricarboxylic acid. By analyzing the diffraction pattern of a single crystal, researchers can precisely map the positions of individual atoms, define bond lengths and angles, and understand the coordination environment of the metal centers.

In the study of coordination polymers, SCXRD reveals how the carboxylate ligands bridge metal ions to form one-, two-, or three-dimensional networks. For instance, the hydrothermal synthesis of complexes using butane-1,2,3,4-tetracarboxylic acid and various metal salts has yielded a diverse range of structures. researchgate.net The analysis of these structures shows that the deprotonated butane-1,2,3,4-tetracarboxylate (BTC⁴⁻) anion can adopt multiple coordination modes, linking metal centers in intricate ways. researchgate.net

For example, in a dinuclear nickel(II) complex, two Ni(II) cations are bridged by the BTC⁴⁻ anion. Each nickel atom is coordinated by nitrogen atoms from a 1,10-phenanthroline (B135089) ligand, an oxygen atom from the BTC⁴⁻ anion, and three water molecules, resulting in a distorted octahedral geometry. researchgate.net Similarly, studies on zinc and iron complexes synthesized with ligands containing imidazole (B134444) and tetrazole groups also rely on SCXRD to confirm their distorted octahedral geometries and molecular structures. mdpi.com The technique is crucial for understanding how different ligands and metal ions direct the final architecture of the resulting complex. researchgate.netmdpi.com

The table below summarizes crystallographic data for representative metal complexes formed with ligands structurally related to butane-1,2,4-tricarboxylic acid, illustrating the detailed structural information obtained from SCXRD analysis.

Table 1: Selected Crystallographic Data for Related Metal-Organic Complexes

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Zn₂(H₂O)₄(BTC)]·3H₂O | Monoclinic | P2₁/c | 3D framework with Zn atoms in trigonal pyramidal and octahedral coordination. | researchgate.net |

| [Cd₂(H₂O)₄(BTC)]·2H₂O | Triclinic | P-1 | 2D network built from CdO₇ and CdO₈ polyhedra linked by BTC⁴⁻ anions. | researchgate.net |

| [Y₂(H₂O)₆(H₂BTC)(BTC)]·5H₂O | Monoclinic | P2₁/n | 2D network with distorted 4,4′-bicapped trigonal antiprismatically coordinated Y atoms. | researchgate.net |

| [Nd₂(Qdca)₃(H₂O)₃] | Orthorhombic | Pna2₁ | 3D coordination polymer with two crystallographically independent eight-coordinated Nd(III) ions. | mostwiedzy.pl |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides unparalleled detail on a single crystal, powder X-ray diffraction (PXRD) is essential for the characterization of the bulk, polycrystalline material. mdpi.com This technique is routinely used to confirm that the structure determined from a single crystal is representative of the entire batch, thereby verifying the phase purity of the synthesized product. researchgate.net

The PXRD pattern of a crystalline sample consists of a series of peaks at specific diffraction angles (2θ), which serve as a fingerprint for that particular crystalline phase. Researchers compare the experimental PXRD pattern of a synthesized bulk sample with a pattern simulated from the single-crystal X-ray diffraction data. mdpi.com A good match between the experimental and simulated patterns confirms the purity of the bulk sample and that the single crystal selected was representative of the whole. researchgate.netmostwiedzy.pl

PXRD is also valuable for studying the structural stability of materials under different conditions. For example, it can monitor changes in the crystal structure upon the removal of solvent molecules (desolvation), which can sometimes lead to phase transitions. mdpi.com In the characterization of coordination polymers, PXRD patterns are recorded before and after processes like activation or guest molecule removal to ensure the framework's integrity is maintained. mdpi.com Any significant differences between the patterns can indicate structural changes or amorphization. researchgate.net

The table below illustrates the application of PXRD in comparing experimental data with data simulated from SCXRD results for coordination polymers.

Table 2: Application of PXRD for Phase Identification

| Complex Type | Purpose of PXRD Analysis | Observation | Reference |

|---|---|---|---|

| Coordination Polymers of Butane-1,2,3,4-tetracarboxylic Acid | Phase purity confirmation of synthesized complexes (Co, Zn, etc.). | Experimental PXRD patterns were in good agreement with patterns simulated from single-crystal data, confirming bulk purity. | researchgate.net |

| Zn(II) and Co(II) 3D Coordination Polymers | To check structural integrity after removal of guest solvent molecules. | The PXRD pattern of the activated sample resembled the simulated pattern, indicating the structure was retained after desolvation. Some differences suggested slight structural changes. | mdpi.com |

| Lanthanide(III) Coordination Polymers | Characterization of metal complexes synthesized under different temperatures. | PXRD was used alongside SCXRD to characterize the different structural phases obtained at 100, 120, and 150 °C. | mostwiedzy.pl |

Computational and Theoretical Investigations of Trimethyl Butane 1,2,4 Tricarboxylate

Molecular Modeling Approaches

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for predicting molecular properties and interactions, thereby guiding experimental research and discovery.

Enzyme-Inhibitor Complex Modeling for Biological Activity Prediction

Enzyme-inhibitor complex modeling is a computational technique used to predict how a molecule, such as Trimethyl butane-1,2,4-tricarboxylate, might interact with a biological target, typically a protein or enzyme. This approach is fundamental in drug discovery and toxicology for assessing the potential biological activity of a compound. The process involves creating a three-dimensional model of the target enzyme and the potential inhibitor (ligand). Using molecular docking simulations, the ligand is placed into the active site of the enzyme in various orientations and conformations to identify the most stable binding mode. The strength of this interaction, often quantified as a binding affinity or docking score, can suggest the inhibitory potential of the compound.

A search of scientific literature did not yield specific studies on the enzyme-inhibitor complex modeling of this compound. However, this methodology remains a valuable theoretical tool for predicting its potential biological roles.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. These methods provide detailed insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Studies of Decomposition Mechanisms using DFT and Transition-State Theory

The combination of Density Functional Theory (DFT) and Transition-State Theory (TST) is a powerful approach to elucidate the mechanisms of chemical reactions, including decomposition pathways. DFT is used to map the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy barrier of the transition state, known as the activation energy, determines the rate of the reaction. TST then uses this information to calculate the reaction rate constant. This approach could theoretically be applied to study the thermal or chemical decomposition of this compound, predicting the likely breakdown products and the conditions under which decomposition would occur.

Currently, there are no specific published studies detailing the decomposition mechanisms of this compound using DFT and TST.

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations are possible. researchgate.net Computational methods, such as molecular mechanics and quantum chemical calculations, are used to determine the relative energies of these different conformations and identify the most stable, low-energy conformers. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its ability to interact with other molecules. Stereochemical considerations are also vital, as the presence of chiral centers would lead to different stereoisomers with potentially distinct biological activities. This compound possesses a chiral center at the second carbon of the butane (B89635) chain.

A detailed conformational analysis and stereochemical investigation of this compound has not been reported in the scientific literature.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Computational chemistry provides a range of reactivity descriptors derived from the electronic structure. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of molecular stability and reactivity. Other descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution and helps to predict sites for electrophilic and nucleophilic attack.

While specific research articles detailing a comprehensive analysis of the electronic properties and reactivity descriptors for this compound are not available, some fundamental computed properties have been reported in chemical databases. researchgate.netambeed.comgoogle.com

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 232.23 g/mol | wikipedia.org |

| Molecular Formula | C10H16O6 | ambeed.com |

| XLogP3-AA | 0.7 | researchgate.net |

| Hydrogen Bond Donor Count | 0 | researchgate.net |

| Hydrogen Bond Acceptor Count | 6 | researchgate.net |

| Rotatable Bond Count | 9 | researchgate.net |

| Exact Mass | 232.09468823 Da | researchgate.net |

| Topological Polar Surface Area | 78.9 Ų | researchgate.net |

| Heavy Atom Count | 16 | researchgate.net |

| Formal Charge | 0 | researchgate.net |

Biological and Biochemical Research Applications of Trimethyl Butane 1,2,4 Tricarboxylate and Its Analogues

Enzymatic Interaction and Modulatory Studies

The interaction of small molecules with enzymes is a fundamental area of biochemical research, providing insights into metabolic pathways and offering avenues for therapeutic intervention. While direct studies on Trimethyl butane-1,2,4-tricarboxylate are limited, research on its analogues provides a window into its potential enzymatic interactions.

Investigation as Substrates in Enzymatic Reactions

Currently, there is a lack of specific published research investigating this compound as a direct substrate in enzymatic reactions. However, the structural similarity of its parent acid, butane-1,2,4-tricarboxylic acid, to intermediates in key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, suggests a potential for interaction with various metabolic enzymes. Further research would be necessary to determine if this compound can be hydrolyzed by esterases to its parent acid and subsequently act as a substrate for enzymes within these pathways.

Research on Enzyme Inhibition by this compound Derivatives

Research has focused on the inhibitory potential of derivatives of this compound, particularly its unsaturated analogue, trimethyl homoaconitate, against enzymes crucial for fungal survival. These studies highlight the potential of this class of compounds as enzyme modulators.

Homoisocitrate dehydrogenase (HICDH) is a key enzyme in the L-α-aminoadipate pathway, which is essential for lysine (B10760008) biosynthesis in many fungi, including the human pathogen Candida albicans. As this pathway is absent in humans, it represents an attractive target for the development of antifungal drugs.

A study by Milewska et al. (2012) investigated a series of structural analogues of homoaconitate and homoisocitrate, the natural substrates for enzymes in this pathway. google.com The trimethyl ester forms of some of these novel compounds were synthesized and tested for their inhibitory effects. google.com It was found that certain analogues exhibited moderate inhibitory properties against HICDH from Candida albicans in the millimolar range. google.com The rationale behind using the trimethyl ester forms is that the ester groups can increase the lipophilicity of the compounds, potentially aiding their passage through the fungal cell membrane, after which they could be hydrolyzed by intracellular esterases to release the active inhibitory acid. google.com

Table 1: Investigated Analogues and their Enzymatic Inhibition

| Compound Analogue Type | Target Enzyme | Organism |

|---|---|---|

| Homoaconitate/Homoisocitrate Analogues | Homoisocitrate Dehydrogenase | Candida albicans |

This table is based on the findings from the study by Milewska et al. (2012) on various analogues. google.com

Homoaconitase is another crucial enzyme in the L-α-aminoadipate pathway, catalyzing the conversion of homocitrate to cis-homoaconitate. Similar to HICDH, its inhibition can disrupt lysine biosynthesis and impede fungal growth. The same study by Milewska et al. (2012) also explored the inhibition of homoaconitase from Candida albicans by the synthesized analogues. google.com The results indicated that some of the compounds displayed moderate enzyme inhibitory properties against homoaconitase. google.com The highest antifungal activity was observed for trimethyl trans-homoaconitate (B1236287), which is the trimethyl ester of the unsaturated analogue of butane-1,2,4-tricarboxylic acid. google.com

Influence on Key Biochemical Pathways and Metabolic Processes

The primary biochemical pathway influenced by derivatives of this compound is the L-α-aminoadipate pathway for lysine biosynthesis. google.com By inhibiting key enzymes like homoisocitrate dehydrogenase and homoaconitase, these compounds can effectively block this metabolic route. Lysine is an essential amino acid, and its de novo synthesis is vital for protein synthesis and, consequently, for the growth and proliferation of fungi that rely on this pathway. google.comgoogle.com The antifungal effects observed for the trimethyl ester forms of homoaconitate analogues underscore the potential of these compounds to disrupt fungal metabolism. google.com

Cellular Biology and Interaction with Biological Targets

The cellular activity of compounds like this compound is contingent on their ability to cross the cell membrane and interact with intracellular targets. While specific studies on the cellular uptake and biological targets of this compound are not available, general principles of cellular transport of related molecules can provide some insights.

The esterification of the carboxyl groups in butane-1,2,4-tricarboxylic acid to form this compound increases its lipophilicity. This chemical modification is a common strategy in drug design to enhance the ability of a molecule to diffuse across the lipid bilayer of cell membranes. It is hypothesized that once inside the cell, non-specific intracellular esterases can hydrolyze the ester groups, releasing the active tricarboxylic acid. google.com This acid would then be able to interact with its intracellular targets, such as the enzymes of the L-α-aminoadipate pathway.

The antifungal activity exhibited by trimethyl trans-homoaconitate against several human pathogenic yeasts, with minimal inhibitory concentration (MIC) values in the range of 16-32 mg/mL, supports the notion that this type of compound can indeed enter fungal cells and exert a biological effect. google.com However, the precise mechanisms of transport and the full spectrum of biological targets for this compound remain areas for future investigation.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Butane-1,2,4-tricarboxylic acid |

| Homoisocitrate dehydrogenase |

| Homoaconitase |

| Lysine |

| Homocitrate |

| cis-Homoaconitate |

| Trimethyl trans-homoaconitate |

Mechanisms of Cell Membrane Penetration

There is currently no available scientific literature detailing the mechanisms of cell membrane penetration for this compound. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, typically govern its ability to cross the lipid bilayer of cell membranes. For a compound like this compound, its ester groups may influence its polarity and potential for passive diffusion. However, without experimental data, any discussion of its specific transport mechanisms remains speculative.

Modulation of Intracellular Signaling Pathways

No studies have been published that investigate the effects of this compound on intracellular signaling pathways. Research in this area would be necessary to determine if the compound interacts with key signaling molecules, such as protein kinases, phosphatases, or second messengers.

Influence on Cytokine Production and Inflammatory Responses

Consistent with the lack of data on intracellular signaling, there is no information regarding the influence of this compound on cytokine production or inflammatory responses. The regulation of cytokines like interleukins (IL) and tumor necrosis factor (TNF) is a complex process controlled by various signaling pathways. While some natural terpenoid products have been shown to reduce inflammatory cytokines, no such studies have been conducted on this compound.

Pharmacological and Therapeutic Potential of Derivatives

The pharmacological and therapeutic potential of derivatives of this compound has not been explored in the available literature. While the core structure could theoretically be modified to create analogues with biological activity, this work has not been reported.

Antifungal Activity and Efficacy Studies

There are no efficacy studies demonstrating the antifungal activity of this compound or its direct derivatives. However, it is noteworthy that the similarly named but structurally distinct class of "triazole" compounds are well-known for their potent antifungal properties. nih.govpharmj.org.uawikipedia.orgekb.eg These triazole-based drugs, such as fluconazole (B54011) and itraconazole, function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. nih.govekb.eg It is crucial to emphasize that this compound is not a triazole and any association based on nomenclature is chemically incorrect.

Anti-Inflammatory Effects and Associated Mechanisms

No research has been conducted to evaluate the anti-inflammatory effects of this compound. The mechanisms underlying inflammation are multifaceted, involving various cell types and signaling molecules. Numerous compounds, including derivatives of 1,2,4-triazoles, have been investigated for their ability to modulate these processes, often by inhibiting enzymes like cyclooxygenases (COX) or by reducing the production of pro-inflammatory cytokines. pharmj.org.uachemsrc.comusda.govnih.gov However, no such data exists for this compound.

Metabolic Regulation and Pathway Analysis

The metabolic fate and pathway analysis of this compound in biological systems have not been documented. Studies on related small molecule tricarboxylates have, in some instances, pointed to a role in cellular metabolism. For example, elevated levels of certain tricarboxylates in plasma have been suggested as an indicator of altered fatty acid metabolism and mitochondrial dysfunction. tandfonline.com In the bacterium Acinetobacter baylyi, a pathway for the metabolism of tricarballylic acid (Tcb), a related tricarboxylic acid, has been identified, involving specific transport and enzymatic functions. nih.gov However, it is unknown if this compound is a substrate for similar pathways in any organism.

Impact on Lysine Biosynthesis Pathways, drawing parallels from Homocitric Acid research

The lysine biosynthesis pathway is a critical metabolic route in many bacteria, fungi, and plants, as they must synthesize this essential amino acid de novo. nih.gov In contrast, humans and other animals lack this pathway and must obtain lysine through their diet. nih.gov This metabolic distinction makes the enzymes of the lysine biosynthesis pathway attractive targets for the development of antimicrobial agents and herbicides. benthamdirect.comnih.gov

In many fungi and certain archaea, the α-aminoadipate pathway is the operative route for lysine synthesis. nih.gov A key initial step in this pathway is the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, a reaction catalyzed by the enzyme homocitrate synthase (HCS). nih.govnih.gov Homocitric acid is a crucial intermediate in this pathway. nih.gov The structure and function of HCS have been studied, and it is known to be a target for feedback inhibition by lysine, the end product of the pathway. nih.gov This regulation helps to control the metabolic flux through the pathway.

Given the structural similarities between carboxylic acids, it is conceivable that an analogue of a key metabolite could interfere with the pathway. While no research directly links this compound to this process, one could hypothesize its potential as a competitive inhibitor. Competitive inhibitors often mimic the structure of the natural substrate of an enzyme, binding to the active site and preventing the substrate from binding. In the context of the α-aminoadipate pathway, a molecule with a similar size and charge distribution to homocitric acid or its precursors could potentially interact with homocitrate synthase or other enzymes in the pathway. However, without experimental data, this remains speculative.

Identification of Specific Enzyme Targets for Therapeutic Intervention

The enzymes of the lysine biosynthesis pathway are considered promising targets for therapeutic intervention due to their absence in mammals. benthamdirect.com Inhibitors of these enzymes could, in theory, selectively target pathogenic fungi or bacteria without harming the host. benthamdirect.com

Homocitrate synthase (HCS) is a particularly interesting target because it catalyzes the first committed step in the fungal lysine biosynthesis pathway. nih.govnih.gov Inhibition of HCS would effectively shut down the entire pathway, leading to lysine starvation and cell death in the pathogen. nih.gov Structural and kinetic studies of HCS from various organisms have provided insights into its active site and mechanism of action, which could guide the design of specific inhibitors. nih.gov

While there is no evidence to suggest that this compound is an inhibitor of HCS or any other enzyme in the lysine biosynthesis pathway, the general principles of enzyme inhibition can be discussed. For a compound to be an effective therapeutic, it would need to exhibit high specificity and affinity for its target enzyme. This would minimize off-target effects and reduce the required dosage.

The development of such an inhibitor would typically involve:

High-throughput screening: Testing a large library of compounds for their ability to inhibit the target enzyme.

Structure-based drug design: Using the three-dimensional structure of the enzyme to design molecules that fit precisely into the active site.

Lead optimization: Chemically modifying promising compounds to improve their potency, selectivity, and pharmacokinetic properties.

It is important to reiterate that at the time of this writing, there is no published research demonstrating that this compound has been investigated for these purposes.

Materials Science and Polymer Chemistry Applications of Trimethyl Butane 1,2,4 Tricarboxylate and Its Derivatives

Utilization as a Versatile Monomer or Building Block for Polymer Synthesis

As a trifunctional ester, Trimethyl butane-1,2,4-tricarboxylate can theoretically serve as a branching monomer or building block in the synthesis of various polymers, particularly polyesters and polyamides. The three ester groups can react with diols or diamines to create a cross-linked or hyperbranched polymer architecture. This structure can lead to polymers with unique properties such as altered solubility, viscosity, and thermal characteristics compared to their linear counterparts.

While specific examples of polymerization using this compound as the primary monomer are not extensively documented in readily available research, the use of similar polycarboxylic acids and their esters is a well-established practice in polymer synthesis. For instance, tricarboxylic acid-functional monomers are known to be used in the preparation of acid-functional polymers. google.com These polymers can be further reacted to create materials for a variety of applications, including coatings, adhesives, and inks. google.com The development of novel monomers is a continuous effort in polymer science to create materials with unique and tunable properties for applications in drug delivery, energy storage, and microelectronics. rsc.org

Exploration in Polymeric Plasticizer Compositions as Sustainable Alternatives

The search for sustainable and bio-based plasticizers to replace traditional phthalate-based compounds in polymers like polyvinyl chloride (PVC) is a significant area of research. mdpi.comnih.gov Esters of polycarboxylic acids are a promising class of alternative plasticizers. While direct studies on this compound as a plasticizer are not prominent, related compounds such as tricarballylate (B1239880) esters, derived from the bio-based citric acid, have shown excellent plasticizing properties in vinyl resins. researchgate.net

The effectiveness of a plasticizer depends on its compatibility with the polymer matrix, which influences the mechanical properties and durability of the final product. ukm.my Research on various bio-based plasticizers, such as those derived from lactic acid, tartaric acid, and dimerized fatty acids, demonstrates the potential for esters to act as effective and safer alternatives to conventional plasticizers. rsc.orgnih.govnih.govrsc.org For example, a novel plasticizer synthesized from lactic acid, DL-malic acid, and levulinic acid exhibited high transparency, UV resistance, and excellent mechanical properties when blended with PVC. rsc.org The performance of these bio-based plasticizers is often compared to commercial plasticizers like dioctyl phthalate (B1215562) (DOP) and acetyl tributyl citrate (B86180) (ATBC). rsc.org

The molecular weight and structure of the plasticizer play a crucial role in its performance, including its resistance to migration out of the polymer matrix. Polymeric plasticizers, due to their larger size, generally exhibit lower migration compared to smaller monomeric plasticizers. researchgate.net Given its structure, this compound could be explored as a monomer for in-situ polymerization within a polymer matrix to create a polymeric plasticizer with low migration potential.

Applications in Advanced Functional Polymer Materials

The parent acid of this compound, butane-1,2,3,4-tetracarboxylic acid (BTCA), and its derivatives are recognized for their utility in the production of advanced functional polymer materials. nih.gov This suggests that this compound, as a direct precursor to the acid or as a reactive monomer itself, could be integral in these applications.

Derivatives of butane-1,2,3,4-tetracarboxylic acid are used in the manufacturing of polyimide materials, which are known for their application in photosensitive materials. nih.gov Photosensitive polymers are crucial components in photolithography for creating microelectronic components and in the production of photoalignment layers for liquid crystal displays. While specific patents detailing the use of this compound were not identified, the general class of polycarboxylic acids and their esters are frequently employed in the synthesis of photosensitive resins and polymers.

Butane-1,2,3,4-tetracarboxylic acid derivatives are also noted for their use in creating biomedical materials. nih.gov The biocompatibility and biodegradability of polymers are critical for medical applications. Polyesters and other polymers derived from naturally occurring or nature-inspired monomers are of great interest for use in medical devices, drug delivery systems, and tissue engineering. duke.edu While there are no specific patents found for medical polymers based on this compound, the use of similar bio-based monomers in absorbable polymers for medical devices is an active area of research and development. bezwadabiomedical.com For instance, a derivative, 2-phosphono-butane 1,2,4 tricarboxylic acid (PBTA), has been studied for its ability to inhibit the formation of hydroxyapatite, which is relevant in dental applications to reduce calculus formation. nih.gov

The production of functional polymer membrane materials is another application area for derivatives of butane-1,2,3,4-tetracarboxylic acid. nih.gov These membranes can be used for various separation processes, including gas separation and water purification. patsnap.com The properties of the membrane, such as permeability and selectivity, are determined by the chemical structure of the polymer. The incorporation of functional groups, such as carboxylic acids, can enhance the performance of these membranes. For example, polymeric nanofibrous aerogels grafted with butane (B89635) tetracarboxylic acid have shown high efficiency for protein absorption and separation. nih.gov

Development of Gel-like Polymer Compositions through Polymerization with Acidic Monomers

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are used in a wide range of applications, including biomedical fields and agriculture. cymitquimica.comnih.govsapub.org The crosslinking of polymers is a key step in the formation of hydrogels. Polycarboxylic acids, such as butane-1,2,3,4-tetracarboxylic acid (BTCA), are effective crosslinking agents for hydrophilic polymers like poly(vinyl alcohol) (PVA). researchgate.net

The reaction between the hydroxyl groups of PVA and the carboxylic acid groups of BTCA forms ester bonds, creating a stable, water-insoluble hydrogel network. researchgate.net The properties of these hydrogels, such as swelling capacity and mechanical strength, can be tuned by varying the concentration of the crosslinking agent. nih.gov Studies have shown that BTCA-crosslinked PVA hydrogel nanofibers are non-toxic and could be suitable for medical applications like wound dressings. researchgate.net The formation of hydrogels can also be achieved through the polymerization of monomers in the presence of a crosslinking agent. nih.gov It is plausible that this compound could be hydrolyzed to its corresponding acid in situ and then used to crosslink polymers or be used in copolymerization with other acidic monomers to form gel-like structures.

Table 1: Properties of PVA Hydrogels Crosslinked with Butane-1,2,3,4-tetracarboxylic acid (BTCA)

| Property | Observation | Reference |

|---|---|---|

| Crosslinking | Formation of ester linkages between PVA and BTCA. | researchgate.net |

| Thermal Stability | Crosslinking with BTCA improves the thermal stability of the nanofibrous structure. | researchgate.net |

| Water Stability | Crosslinking with BTCA improves the water stability of PVA membranes, preserving the nanofibrous structure after water treatment. | researchgate.net |

| Biocompatibility | BTCA is considered a non-toxic crosslinker, making the resulting hydrogels potentially suitable for medical applications. | researchgate.net |

Role in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis (e.g., through its parent acid)

The field of materials science has seen a surge of interest in the development of coordination polymers and metal-organic frameworks (MOFs) due to their vast potential in applications such as gas storage, separation, and catalysis. These crystalline materials are constructed from metal ions or clusters, which act as nodes, connected by organic molecules known as linkers. The choice of the organic linker is crucial as its geometry, flexibility, and functionality dictate the topology, porosity, and chemical properties of the resulting framework.

While direct utilization of this compound in the synthesis of coordination polymers and MOFs is not extensively documented, its parent acid, butane-1,2,4-tricarboxylic acid , represents a versatile building block for the construction of such supramolecular structures. In many synthetic approaches, particularly under solvothermal conditions, ester-functionalized precursors like this compound can undergo in situ hydrolysis. This process generates the corresponding carboxylate linker, which then coordinates with the metal centers to form the extended network. This in situ ligand formation is a common strategy in MOF synthesis, allowing for the use of more soluble ester precursors to generate the desired carboxylate linkers under the reaction conditions.

The flexible aliphatic backbone of butane-1,2,4-tricarboxylic acid, in contrast to rigid aromatic linkers, can adopt various conformations. This flexibility can lead to the formation of novel and complex network topologies that are not accessible with more rigid linkers. The three carboxylate groups offer multiple coordination sites, enabling the formation of one-, two-, or three-dimensional frameworks depending on the coordination preferences of the metal ion and the reaction conditions.

The closely related butane-1,2,3,4-tetracarboxylic acid has been more extensively studied and serves as an excellent model for understanding the potential of butane-based polycarboxylate linkers. Research on this tetracarboxylic acid has demonstrated its ability to form a variety of coordination polymers with diverse structures and properties. For instance, it has been used to synthesize coordination polymers with zinc, cadmium, and yttrium, resulting in frameworks with different dimensionalities and network topologies. researchgate.net In one example, the reaction of butane-1,2,3,4-tetracarboxylic acid with a cobalt salt under hydrothermal conditions yielded a complex with a three-dimensional supramolecular architecture. researchgate.net These studies highlight the versatility of flexible, aliphatic polycarboxylic acids in constructing complex coordination networks.

The coordination modes of the carboxylate groups in butane-1,2,4-tricarboxylate can vary significantly, including monodentate, bidentate chelating, and bridging modes. This versatility in coordination, combined with the conformational flexibility of the butane backbone, allows for the formation of a wide array of structural motifs and network dimensionalities.